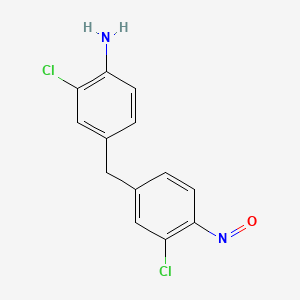
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of chloro and nitroso substituents on the benzene ring, which impart unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine typically involves multi-step organic reactions. One common method involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline, followed by reduction to 2-chloro-4-aminophenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Safety measures are also critical due to the potential hazards associated with the chemicals used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-((3-chloro-4-nitrophenyl)methyl)-benzenamine.
Reduction: Formation of 2-chloro-4-((3-chloro-4-aminophenyl)methyl)-benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the nitroso group.
4-Chloro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an amine group.
3-Chloro-4-nitrophenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is unique due to the presence of both chloro and nitroso groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
119260-67-2 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
2-chloro-4-[(3-chloro-4-nitrosophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7H,5,16H2 |
Clé InChI |
ZKHILWNFXSZCCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=O)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


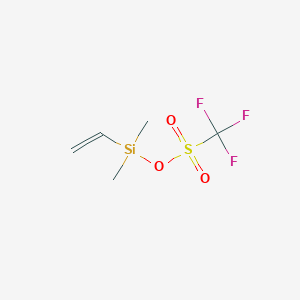
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
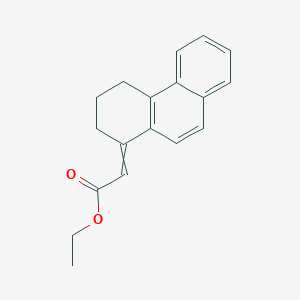
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)

![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)


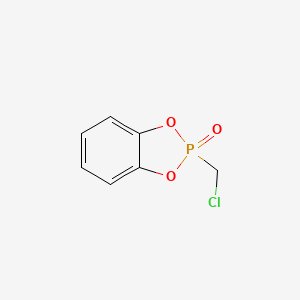
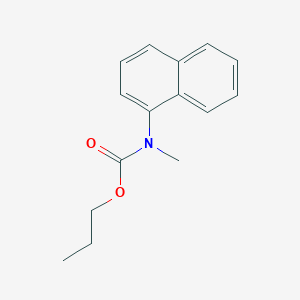

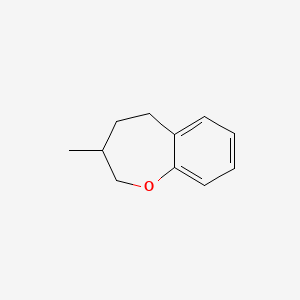
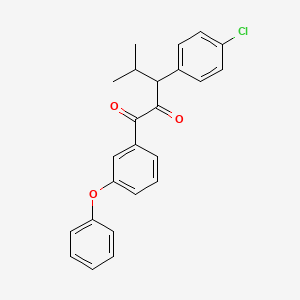
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
